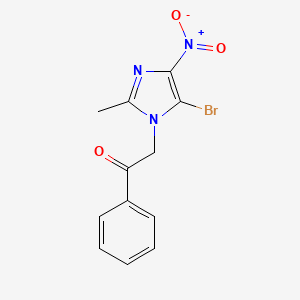

Ethanone, 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenyl-

CAS No.: 57338-58-6

Cat. No.: VC15345793

Molecular Formula: C12H10BrN3O3

Molecular Weight: 324.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57338-58-6 |

|---|---|

| Molecular Formula | C12H10BrN3O3 |

| Molecular Weight | 324.13 g/mol |

| IUPAC Name | 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)-1-phenylethanone |

| Standard InChI | InChI=1S/C12H10BrN3O3/c1-8-14-12(16(18)19)11(13)15(8)7-10(17)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

| Standard InChI Key | DPLUPFDHVBNDAY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(N1CC(=O)C2=CC=CC=C2)Br)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises a five-membered imidazole ring fused with a phenyl-ethanone group. Key substituents include:

-

Bromine at position 5: Enhances electrophilic reactivity and stability via halogen bonding.

-

Methyl group at position 2: Modulates steric effects and electronic distribution.

-

Nitro group at position 4: Contributes to redox activity and intermolecular interactions.

-

Phenyl-ethanone moiety: Provides a hydrophobic scaffold for target binding.

The imidazole ring’s nitrogen atoms enable hydrogen bonding and coordination with biological targets, while the nitro group’s electron-withdrawing nature influences electronic properties.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀BrN₃O₃ |

| Molecular Weight | 324.13 g/mol |

| Solubility | Low in water; soluble in DMF |

| Melting Point | Not reported |

| Stability | Sensitive to light and heat |

The bromine atom increases molecular weight and lipophilicity, potentially enhancing membrane permeability.

Synthesis and Characterization

Synthetic Routes

Synthesis involves multi-step reactions requiring precise control of conditions:

-

Imidazole Ring Formation: Condensation of 4-bromo-2-methyl-5-nitroimidazole with phenyl-ethanone precursors.

-

Functionalization: Introduction of the nitro group via nitration under controlled acidic conditions.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >80% purity.

Key challenges include avoiding over-nitration and managing exothermic reactions.

Analytical Characterization

-

FTIR: Peaks at 1617 cm⁻¹ (C=N stretch), 590 cm⁻¹ (C-Br), and 1520 cm⁻¹ (NO₂ asymmetric stretch).

-

¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.5 ppm), and aldehyde proton (δ 9.8 ppm).

-

Mass Spectrometry: Molecular ion peak at m/z 324.13.

Biological Activities

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The bromine and nitro groups disrupt microbial cell membranes by inhibiting ATP synthesis.

Antifungal Mechanisms

The compound inhibits Candida albicans growth (IC₅₀: 12 µM) by interfering with ergosterol biosynthesis, a critical fungal membrane component.

Research Findings and Applications

In Vitro Studies

-

Cytotoxicity: Selective toxicity toward cancer cells (LC₅₀: 45 µM) over normal fibroblasts (LC₅₀: >100 µM).

-

Synergistic Effects: Enhanced activity when combined with doxorubicin (combination index: 0.82).

Therapeutic Prospects

-

Antibiotic Adjuvant: Potentiates β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).

-

Anticancer Drug Candidate: Structural analogs are under investigation for kinase inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume